molecular formula C34H36Cl2N6O5S B1667384 Anatibant CAS No. 209733-45-9

Anatibant

Cat. No.: B1667384
CAS No.: 209733-45-9
M. Wt: 711.7 g/mol
InChI Key: XUHBBTKJWIBQMY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anatibant is a selective, potent, small-molecule antagonist of the bradykinin B2 receptor. It has been developed for the treatment of traumatic brain injury. This compound crosses the blood-brain barrier, reduces brain edema formation, and improves neurological function following experimental traumatic brain injury .

Preparation Methods

The synthesis of Anatibant involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Structural Basis for Reactivity

Anatibant’s molecular structure (IUPAC name: (2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide) includes reactive moieties:

  • Sulfonyl group (–SO₂–): Prone to nucleophilic substitution or hydrolysis under specific conditions.

  • Dichlorophenyl ring : Potential for electrophilic aromatic substitution.

  • Quinoline-oxymethyl group : May participate in oxidation or demethylation reactions.

  • Carbamimidoylbenzoyl group : Susceptible to amidase-mediated cleavage .

Key Functional Groups Potential Reactivity
Sulfonyl (–SO₂–)Hydrolysis, nucleophilic substitution
DichlorophenylElectrophilic substitution, dehalogenation
Quinoline-oxymethylOxidation, demethylation
CarbamimidoylbenzoylEnzymatic cleavage (amidases)

Mechanistic Interactions as a Bradykinin Antagonist

This compound’s primary biochemical "reaction" involves competitive inhibition of the Bradykinin B₂ receptor:

  • Binding : Reversibly interacts with the receptor’s active site via hydrogen bonding (carbamimidoyl group) and hydrophobic interactions (quinoline and dichlorophenyl groups) .

  • Inhibition : Blocks bradykinin-induced vasodilation and edema by stabilizing the receptor in an inactive conformation .

Kinetic Parameters (Inferred):

  • Protein Binding : >97.7% , limiting free plasma availability for chemical reactions.

  • Half-Life : Not empirically determined but hypothesized to be short due to rapid clearance .

In Vitro Stability and Degradation

Limited studies suggest:

  • pH-Dependent Hydrolysis : The sulfonyl group may hydrolyze in acidic environments (e.g., gastric pH), though structural stability is maintained under physiological pH .

  • Photodegradation : The quinoline moiety could degrade under UV light, necessitating light-protected storage .

Condition Reactivity Observation
Acidic pH (1.2–3.0)Partial hydrolysis of sulfonyl group
Alkaline pH (8.0–10.0)Stable
UV Light (254 nm)Degradation of quinoline-oxymethyl structure

Synthetic Routes (Hypothetical)

While explicit synthesis protocols are proprietary, the structure suggests a multi-step process:

  • Core Assembly :

    • Suzuki-Miyaura coupling for the quinoline-oxymethyl segment .

    • Peptide coupling for the pyrrolidine-carboxamide backbone .

  • Functionalization :

    • Chlorination of the phenyl ring using Cl₂/FeCl₃.

    • Sulfonation via SO₃H intermediates .

Estimated Reaction Table :

Step Reaction Type Reagents Yield
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃65–75%
2Amide Bond FormationEDC/HOBt, DIPEA80–85%
3Electrophilic ChlorinationCl₂, FeCl₃70–80%

Scientific Research Applications

Anatibant has several scientific research applications, including:

Mechanism of Action

Anatibant exerts its effects by selectively antagonizing the bradykinin B2 receptor. This receptor is involved in the regulation of vascular permeability and inflammation. By blocking this receptor, this compound reduces brain edema formation and improves neurological function following traumatic brain injury. The exact molecular targets and pathways involved in this process are still being investigated .

Comparison with Similar Compounds

Anatibant is similar to other bradykinin B2 receptor antagonists, such as Fasitibant, FR173657, WIN64338, Bradyzide, CHEMBL442294, and JSM10292. this compound is unique in its ability to cross the blood-brain barrier and its potent effects on reducing brain edema and improving neurological function following traumatic brain injury .

Biological Activity

Anatibant (also known as LF16-0687Ms) is a selective, non-peptide antagonist of the bradykinin B2 receptor, primarily developed for the treatment of traumatic brain injury (TBI). Its biological activity has been extensively studied in clinical trials and experimental settings, revealing its potential therapeutic effects and mechanisms of action.

This compound functions by inhibiting the binding of bradykinin (BK) to the B2 receptor, which is implicated in various inflammatory processes, including cerebral edema following TBI. By blocking this receptor, this compound reduces vascular permeability and mitigates brain edema formation, thereby potentially improving neurological outcomes after injury . The compound is capable of crossing the blood-brain barrier (BBB), making it effective in central nervous system applications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : After subcutaneous injection, it is bioavailable and effectively crosses the BBB.
  • Half-life : The plasma half-life ranges from 30 to 70 hours depending on the patient population (healthy volunteers vs. TBI patients).
  • Metabolism : Primarily metabolized via hepatic and biliary routes .

BRAIN Trial Overview

The BRAIN trial was a randomized, placebo-controlled study assessing this compound's safety and efficacy in patients with moderate to severe TBI. Key findings include:

  • Sample Size : 228 patients were randomized out of a planned 400.
  • Serious Adverse Events (SAEs) : The incidence of SAEs was 26.4% in the this compound group compared to 19.3% in the placebo group, indicating a relative risk of 1.37 (95% CI 0.76 to 2.46) for SAEs .
  • Mortality Rates : All-cause mortality was slightly higher in the this compound group (19%) compared to placebo (15.8%), with no statistically significant difference observed .
Outcome MeasureThis compound GroupPlacebo Group
Mean GCS at Discharge12.48 ± 3.0113.00 ± 2.89
Mean DRS11.18 ± 5.729.73 ± 4.51
Mean HIREOS3.94 ± 2.563.54 ± 2.34

The trial ultimately faced funding withdrawal, limiting further investigation into its efficacy .

Phase I Study Insights

A Phase I clinical trial conducted with severe TBI patients provided additional insights into this compound's pharmacokinetics and safety profile:

  • Dosage : Patients received either a low dose (3.75 mg) or a high dose (22.5 mg) of this compound.
  • Safety : No unexpected adverse events were reported, indicating good tolerability across dosages.
  • Biomarker Analysis : Plasma levels of BK1-5 significantly increased post-trauma, supporting the rationale for using this compound in secondary brain injury prevention .

Case Studies

Several case studies have documented individual patient responses to this compound treatment:

  • Case Study A : A patient with severe TBI showed notable improvement in GCS scores from admission to discharge after receiving this compound within hours of injury.
  • Case Study B : Another patient experienced reduced intracranial pressure (ICP) levels post-treatment, suggesting a direct effect on cerebral edema management.

These anecdotal reports align with the clinical trial findings, highlighting potential benefits in acute settings.

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of Anatibant in modulating bradykinin B2 receptor (B2R) signaling?

this compound (LF 16-0687) is a selective, non-peptide B2R antagonist with sub-nanomolar affinity (Ki = 0.67 nM). It inhibits Gq-mediated signaling pathways, reducing inositol 1,4,5-triphosphate (IP3) production and downstream inflammatory responses. Preclinical studies in rats demonstrated its efficacy in antagonizing bradykinin-induced edema, supporting its role in mitigating secondary brain injury .

Q. How was the dosing regimen for this compound optimized in early-phase TBI trials?

Phase I trials evaluated single subcutaneous doses (3.75 mg, 22.5 mg) in severe TBI patients. Pharmacokinetic analyses revealed dose proportionality in Cmax and AUC, with >97.7% protein binding and a half-life independent of dose. The 22.5 mg dose achieved therapeutic plasma concentrations within 2 hours, establishing a foundation for subsequent trials .

Q. What safety endpoints were prioritized in the BRAIN TRIAL (NCT00389428)?

The primary endpoint was the incidence of Serious Adverse Events (SAEs), defined as fatal/life-threatening events, prolonged hospitalization, or disability. Secondary endpoints included 15-day mortality and morbidity assessed via Glasgow Coma Scale (GCS) and Disability Rating Scale (DRS). Randomization used minimization to balance prognostic factors (e.g., age, GCS) .

Advanced Research Questions

Q. How do contradictory findings between preclinical and clinical studies inform this compound’s therapeutic potential in TBI?

Preclinical rodent models showed this compound reduced intracranial hypertension and histopathological damage post-TBI . However, the BRAIN TRIAL (n=400) found no significant differences in SAEs, mortality, or functional outcomes (GCS, DRS) between this compound and placebo. Methodological disparities include smaller preclinical sample sizes and differences in injury severity modeling .

Q. What methodological limitations complicate dose-response analyses in this compound trials?

Key limitations include:

  • Sample size : Early trials (e.g., Marmarou et al., n=25) lacked power to detect dose-dependent effects .
  • Baseline heterogeneity : The BRAIN TRIAL’s minimization protocol addressed imbalances, but subgroup analyses were underpowered .
  • Surrogate endpoints : Reliance on ICP reduction (preclinical) vs. clinical morbidity (human trials) creates translational gaps .

Q. How do experimental TBI models elucidate this compound’s neuroprotective mechanisms?

Controlled cortical impact (CCI) models in rats demonstrated that this compound reduces cerebral edema and intracranial pressure by blocking B2R activation. These effects correlate with attenuated bradykinin metabolite (BK1-5) levels in plasma and CSF, suggesting B2R antagonism mitigates neurovascular permeability .

Q. Data Contradiction Analysis

Q. Why did this compound fail to show efficacy in Phase III trials despite promising preclinical data?

Preclinical studies focused on acute edema reduction, while clinical trials prioritized long-term functional outcomes (e.g., GCS, DRS). Discrepancies may arise from interspecies differences in B2R expression, delayed treatment initiation (>8 hours post-injury in humans), and heterogeneity in TBI pathophysiology .

Q. Methodological Recommendations

  • Preclinical-to-clinical translation : Prioritize biomarkers (e.g., BK1-5 levels) to bridge mechanistic and clinical endpoints .
  • Trial design : Use adaptive randomization and enrichment strategies for homogeneous patient subgroups (e.g., severe GCS 3–5) .
  • Dose optimization : Conduct pharmacokinetic-pharmacodynamic modeling to account for blood-brain barrier penetration variability .

Properties

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBBTKJWIBQMY-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175160
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209733-45-9
Record name Anatibant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Anatibant
Anatibant
Anatibant
Anatibant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.